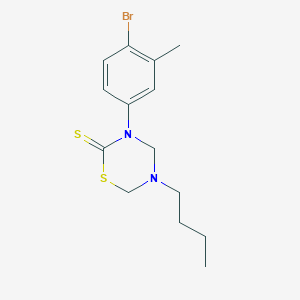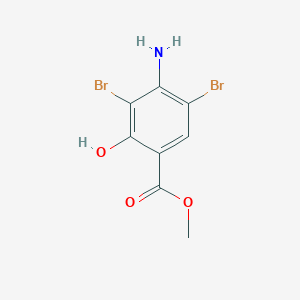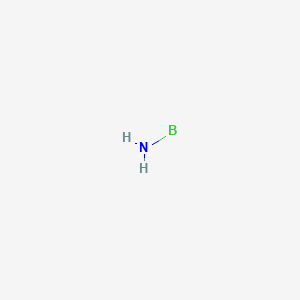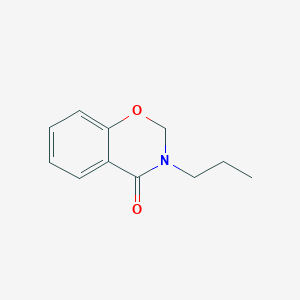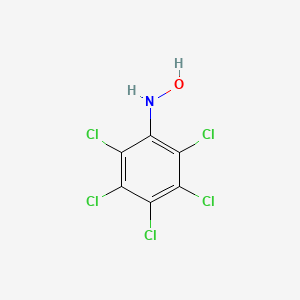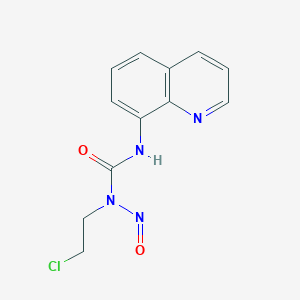
Urea, 1-(2-chloroethyl)-1-nitroso-3-(8-quinolyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Urea, 1-(2-chloroethyl)-1-nitroso-3-(8-quinolyl)- is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound is characterized by the presence of a urea moiety linked to a quinoline ring, with additional functional groups such as a chloroethyl and a nitroso group. These functional groups contribute to its reactivity and potential utility in scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1-(2-chloroethyl)-1-nitroso-3-(8-quinolyl)- typically involves the reaction of 8-aminoquinoline with chloroethyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The nitroso group is introduced through a subsequent reaction with nitrosyl chloride. The overall reaction can be summarized as follows:
Step 1: 8-aminoquinoline reacts with chloroethyl isocyanate to form the intermediate compound.
Step 2: The intermediate compound is then treated with nitrosyl chloride to introduce the nitroso group, yielding the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Urea, 1-(2-chloroethyl)-1-nitroso-3-(8-quinolyl)- undergoes various types of chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form a nitro group under specific conditions.
Reduction: The nitroso group can also be reduced to an amine group using reducing agents such as sodium borohydride.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Urea, 1-(2-chloroethyl)-1-nitroso-3-(8-quinolyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Urea, 1-(2-chloroethyl)-1-nitroso-3-(8-quinolyl)- involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to potential biological effects. The chloroethyl group can also participate in alkylation reactions, further contributing to its reactivity. These interactions can disrupt normal cellular processes, making the compound a candidate for therapeutic applications.
相似化合物的比较
Similar Compounds
- Urea, 1-(2-chloroethyl)-3-(8-quinolyl)-
- Urea, 1-(2-chloroethyl)-1-nitroso-3-(6-quinolyl)-
- Urea, 1-(2-chloroethyl)-1-nitroso-3-(7-quinolyl)-
Uniqueness
Urea, 1-(2-chloroethyl)-1-nitroso-3-(8-quinolyl)- is unique due to the specific positioning of the nitroso and chloroethyl groups on the quinoline ring. This unique structure imparts distinct reactivity and potential biological activity compared to other similar compounds. The presence of the nitroso group, in particular, allows for specific interactions with biological targets, making it a compound of interest in medicinal chemistry.
属性
CAS 编号 |
13907-55-6 |
|---|---|
分子式 |
C12H11ClN4O2 |
分子量 |
278.69 g/mol |
IUPAC 名称 |
1-(2-chloroethyl)-1-nitroso-3-quinolin-8-ylurea |
InChI |
InChI=1S/C12H11ClN4O2/c13-6-8-17(16-19)12(18)15-10-5-1-3-9-4-2-7-14-11(9)10/h1-5,7H,6,8H2,(H,15,18) |
InChI 键 |
VOWDSBNSAAJLBW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)NC(=O)N(CCCl)N=O)N=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


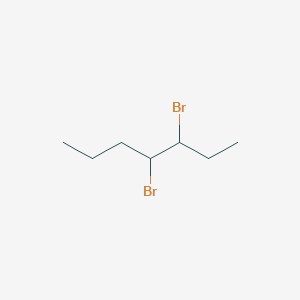

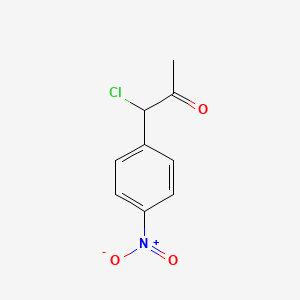
![4-[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]butan-2-one](/img/structure/B14716940.png)
